4-tert-Butyl-2-nitroaniline 4-tert-Butyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 6310-19-6
VCID: VC21339682
InChI: InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

4-tert-Butyl-2-nitroaniline

CAS No.: 6310-19-6

Cat. No.: VC21339682

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-2-nitroaniline - 6310-19-6

Specification

CAS No. 6310-19-6
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 4-tert-butyl-2-nitroaniline
Standard InChI InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3
Standard InChI Key YXTJXBPEGJNGKV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

4-tert-Butyl-2-nitroaniline (CAS Number: 6310-19-6) is an aromatic amine derivative with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound's structure consists of a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2) at the ortho position, and a tert-butyl group [C(CH3)3] at the para position. This particular arrangement of functional groups contributes to its unique chemical properties and reactivity.

Nomenclature and Identification

The compound is known by several names in chemical literature:

  • 4-tert-Butyl-2-nitroaniline (preferred IUPAC name)

  • 4-(1,1-Dimethylethyl)-2-nitrobenzenamine

  • Benzenamine, 4-(1,1-dimethylethyl)-2-nitro-

  • 2-Nitro-4-tert-butylaniline

The European Community (EC) has assigned it the number 228-632-4, and its InChIKey is YXTJXBPEGJNGKV-UHFFFAOYSA-N, providing a unique digital identifier for the compound .

Physical and Chemical Properties

4-tert-Butyl-2-nitroaniline possesses distinctive physical and chemical properties that determine its behavior in various applications and reactions.

Physical Properties

The compound appears as an orange crystalline powder with a melting point range of 101-104°C . It has a relatively high boiling point of 302.8±30.0°C at 760 mmHg, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities through its amino group .

The density of 4-tert-Butyl-2-nitroaniline is approximately 1.1±0.1 g/cm³, making it slightly denser than water . It has a flash point of 136.9±24.6°C, indicating moderate flammability under elevated temperatures .

Chemical Properties

4-tert-Butyl-2-nitroaniline demonstrates interesting chemical properties due to its functional groups. The amino group at position 1 is a nucleophile and can participate in various reactions including acylation, alkylation, and condensation. The nitro group at position 2 is electron-withdrawing and activates the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution.

The compound has a calculated LogP value of 3.52, indicating moderate lipophilicity and limited water solubility . Its predicted pKa is in the range typical for aromatic amines, influenced by the electron-withdrawing effect of the neighboring nitro group.

Spectroscopic Properties

The compound has an index of refraction of 1.565, which is relevant for optical applications and identification . Its exact mass is 194.105530, which serves as a reference point for mass spectrometric analysis .

The table below summarizes the key physical and chemical properties of 4-tert-Butyl-2-nitroaniline:

PropertyValueReference
CAS Number6310-19-6
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Physical StateOrange crystalline powder
Melting Point101-104°C
Boiling Point302.8±30.0°C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point136.9±24.6°C
LogP3.52
Polar Surface Area (PSA)71.84000
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.565
Exact Mass194.105530

Applications and Uses

4-tert-Butyl-2-nitroaniline has several applications in various fields, with its primary use being in analytical chemistry.

Analytical Chemistry Applications

The compound has significant applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC):

  • It can be analyzed by reverse phase (RP) HPLC methods using a mobile phase containing acetonitrile, water, and phosphoric acid

  • For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid

  • The method is scalable and can be used for isolation of impurities in preparative separation

  • It is suitable for pharmacokinetic studies

  • Smaller 3 μm particle columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications

Chemical Intermediate

Due to its functional groups, 4-tert-Butyl-2-nitroaniline serves as a valuable intermediate in organic synthesis:

  • The nitro group can be reduced to form diamines, which are important precursors for heterocyclic compounds

  • The amino group can participate in various reactions to create more complex molecules

  • The compound can serve as a building block for pharmaceuticals, dyes, and specialty chemicals

Market Analysis and Trends

The global market for 4-tert-Butyl-2-nitroaniline is covered in detail in market research reports, reflecting commercial interest in this compound.

Market Overview

According to the market research report from April 2025, the global 4-tert-Butyl-2-nitroaniline market is analyzed in terms of:

  • Regional markets (Europe, Asia, North America, and others)

  • Production capacities

  • Consumption volume and structure

  • Market price trends

  • Export and import patterns

  • Existing technologies

  • Feedstock market conditions

Market Segmentation

The market for 4-tert-Butyl-2-nitroaniline can be segmented based on:

  • Application areas (analytical reagents, chemical intermediates, others)

  • End-use industries (pharmaceutical, chemical, others)

  • Geographic regions (Europe, Asia, North America, etc.)

Market Forecast

The market research report provides forecasts for the 4-tert-Butyl-2-nitroaniline market through 2029, including:

  • Supply and demand projections

  • Anticipated market size

  • Price trends in different regions

  • Market growth drivers and constraints

  • Potential opportunities and challenges

Future Research Directions

Based on the available literature and trends in chemical research, several potential areas for future investigation involving 4-tert-Butyl-2-nitroaniline can be identified.

Synthetic Methodology Improvements

Research opportunities exist in developing:

  • More efficient and selective synthetic routes

  • Greener synthesis methods with reduced environmental impact

  • Catalytic systems that improve yield and reduce waste

  • Continuous flow processes for industrial production

Expanded Applications

Future research might explore:

  • Novel applications in pharmaceutical development

  • Use in advanced materials and nanotechnology

  • Application in sensor development

  • Potential role in organic electronics and photovoltaics

Structure-Activity Relationships

Studies could focus on:

  • How the unique arrangement of functional groups affects reactivity

  • Comparison with structural isomers (such as 2-tert-butyl-4-nitroaniline)

  • Development of derivatives with enhanced properties for specific applications

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